Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Description
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a formyl (-CHO) group at position 5, a methyl (-CH₃) substituent at position 1, and an ethyl ester (-COOEt) at position 2. This trifunctional structure makes it a versatile intermediate in medicinal chemistry and materials science. The formyl group enables further derivatization (e.g., Schiff base formation or cyclization), while the ester and methyl groups influence solubility and steric effects. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 5-formyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)10(2)9-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXLCBOXHRPRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233515 | |
| Record name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221323-54-2 | |
| Record name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221323-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Step
Starting Material : Ethyl 5,5-dimethoxy-2,4-dioxopentanoate
Reagents :
-
Methylhydrazine
-
Acidic or neutral conditions
Procedure :
Hydrolysis and Oxidation
Reagents :
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
Procedure :
-
The dimethoxy group at the 5-position is hydrolyzed using HCl in dichloroethane.
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Oxidation with H₂O₂ converts the intermediate ketone to the formyl group, yielding the final product.
Yield : 65–75% (over two steps).
Direct Formylation via Vilsmeier-Haack Reaction
This single-step approach formylates a pre-synthesized pyrazole derivative.
Starting Material : Ethyl 1-methyl-1H-pyrazole-3-carboxylate
Reagents :
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POCl₃ and DMF
Procedure :
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The pyrazole derivative is treated with POCl₃ and DMF at 0°C to form the Vilsmeier-Haack complex.
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The mixture is warmed to 60–80°C for 3–6 hours, directly introducing the formyl group at the 5-position.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Alkylation + Formylation | N-methylation, Vilsmeier-Haack | 70–90% | Moderate | High |
| Cyclocondensation | Cyclization, hydrolysis, oxidation | 65–75% | High | Moderate |
| Direct Formylation | Single-step Vilsmeier-Haack | 70–85% | Low | High |
Key Reaction Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ethyl 5-carboxy-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 5-formyl-1-methyl-1H-pyrazole-3-thiocarboxylate (with thiols).
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate derivatives have been studied for their antimicrobial properties against various bacterial strains. Research indicates that modifications to the pyrazole ring can enhance antibacterial efficacy while minimizing cytotoxic effects on mammalian cells .
- A study demonstrated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, targeting the MmpL3 protein, which is crucial for bacterial cell wall integrity .
- Anti-inflammatory Effects :
- Anticancer Properties :
Agrochemical Applications
This compound has been identified as a key intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modulate plant growth and resistance to pests is being explored, with promising results in enhancing crop yields .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 0.22 μM |
| Compound B | Staphylococcus aureus | 0.14 μM |
| Compound C | Escherichia coli | 0.083 μM |
| Compound Name | Anti-inflammatory IC50 (μM) | Cytotoxicity (HepG2) IC50 (μM) |
|---|---|---|
| Compound A | 15 | >50 |
| Compound B | 20 | >50 |
| Compound C | 10 | >50 |
Case Studies
Case Study 1: Tuberculosis Treatment
A study published in ACS Omega demonstrated that derivatives of this compound effectively targeted MmpL3 in Mycobacterium tuberculosis, showing promise as new therapeutic agents against tuberculosis .
Case Study 2: Anti-inflammatory Research
Research conducted on various pyrazole derivatives revealed that modifications to this compound significantly enhanced its anti-inflammatory properties, suggesting potential applications in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their substituent differences:
Key Observations :
- Positional Isomerism : Ethyl 3-formyl-1H-pyrazole-5-carboxylate (CAS 1401562-12-6) shares the same functional groups but differs in substituent positions, which alters reactivity. The formyl group at position 3 may favor different intermolecular interactions compared to position 5 .
- Hydroxyl vs. Formyl: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51986-17-5) replaces the formyl group with a hydroxyl (-OH), reducing electrophilicity and limiting its utility in condensation reactions.
Crystallographic and Intermolecular Interactions
- The formyl group likely participates in n→π* interactions, as seen in triazole analogs .
- Triazole vs. Pyrazole Cores: Triazole derivatives () show three distinct π-interactions (n→π*, lp···π, π···π) involving the formyl group and heterocyclic ring, which are less pronounced in pyrazoles due to differences in aromaticity and electron distribution .
- Software Tools : Programs like SHELX (), ORTEP-3 (), and Mercury () are critical for analyzing these interactions, with Mercury enabling visualization of packing patterns and void spaces .
Physicochemical Properties
- Solubility : The formyl and ester groups enhance polarity, making the target compound more soluble in polar aprotic solvents (e.g., DMSO) compared to analogs with aromatic substituents ().
- Melting Points : Hydroxy-substituted analogs () likely have higher melting points due to hydrogen bonding, whereas bulky aryl-substituted derivatives () may exhibit lower melting points due to disrupted crystal packing.
Biological Activity
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Formyl Group : Contributes to its reactivity and potential for enzyme inhibition.
- Carboxylate Ester : Enhances lipophilicity, facilitating cellular uptake.
The molecular formula is with a molecular weight of approximately 185.17 g/mol.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity. This mechanism is critical in the development of anti-inflammatory and anticancer agents.
- Receptor Binding : The compound has shown potential in binding to various receptors involved in disease pathways, which may lead to therapeutic effects .
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 μmol/mL |
| Escherichia coli | 0.038 μmol/mL |
| Pseudomonas aeruginosa | 0.067 μmol/mL |
| Candida albicans | Comparable to fluconazole (0.020 μmol/mL) |
These findings indicate that the compound's derivatives can be as effective as established antibiotics .
2. Anti-inflammatory Activity
Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human chondro-sarcoma cells, with IC50 values ranging from 53 nM to 820 nM depending on the specific assay conditions .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized various derivatives of this compound, assessing their biological activities against a range of pathogens. The most potent derivative demonstrated significant antimicrobial efficacy comparable to conventional treatments .
Case Study 2: Molecular Modeling Studies
Molecular docking studies have indicated that this compound binds effectively to key targets involved in inflammatory responses, suggesting a mechanism for its anti-inflammatory effects. These studies provide insights into optimizing the compound for enhanced therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
A common approach involves formylation of pyrazole precursors. For example, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate can undergo Vilsmeier-Haack formylation using POCl₃ and DMF to introduce the aldehyde group. Reaction optimization should focus on temperature control (0–5°C for reagent addition, room temperature for completion) and stoichiometric ratios (e.g., 1.2 equivalents of DMF) to minimize side products like over-oxidation or decomposition . Post-synthesis purification via column chromatography (hexane:ethyl acetate gradient) is critical for isolating the target compound.
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the formyl group (δ ~9.8–10.2 ppm for aldehyde protons) and ester functionality (δ ~4.2–4.4 ppm for ethyl CH₂).
- HRMS : Accurate mass analysis ensures molecular formula validation (e.g., C₈H₁₀N₂O₃ requires m/z 182.0692 [M+H]⁺) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) is recommended .
Q. What safety precautions are necessary when handling this compound?
While direct toxicity data are limited for this compound, analogous pyrazole esters require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., POCl₃).
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational tools aid in understanding the electronic properties of the formyl group in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the formyl group on the pyrazole ring. This predicts reactivity at specific positions, such as nucleophilic attack at the aldehyde or electrophilic substitution at the electron-deficient C-4 position. Software like Gaussian or ORCA is recommended for such analyses .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?
Discrepancies often arise from:
- Reagent Purity : Trace moisture in DMF or POCl₃ can reduce formylation efficiency.
- Reaction Monitoring : Use TLC or in-situ IR to track aldehyde formation and optimize quenching times.
- Byproduct Identification : LC-MS or GC-MS can detect intermediates like ethyl 5-(dimethylamino)-1-methyl-1H-pyrazole-3-carboxylate, guiding protocol refinement .
Q. How does the formyl group influence the compound’s reactivity in cross-coupling reactions?
The aldehyde moiety enables:
- Condensation Reactions : Formation of Schiff bases with amines (e.g., hydrazines for hydrazone-linked pharmacophores).
- Electrophilic Aromatic Substitution : Directing further functionalization (e.g., Suzuki-Miyaura coupling at the C-4 position). Kinetic studies under varying Pd catalyst loads (0.5–5 mol%) can optimize coupling efficiency .
Q. What role does this compound play in designing enzyme inhibitors or bioactive molecules?
The pyrazole core and formyl group are key motifs in kinase inhibitors (e.g., JAK2/STAT3 pathways). Molecular docking (AutoDock Vina) against target proteins can predict binding affinities. For example, the aldehyde may form hydrogen bonds with catalytic cysteine residues, enhancing inhibitory potency .
Methodological Resources
- Structural Analysis : Use Mercury 2.0 for crystal packing visualization or intermolecular interaction analysis (e.g., π-π stacking) .
- Synthetic Protocols : Adapt protocols from ethyl pyrazole-3-carboxylate derivatives, ensuring strict anhydrous conditions for formylation steps .
- Safety Compliance : Follow OSHA/NIOSH guidelines for handling reactive aldehydes and corrosive reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
